An In-depth Technical Guide to Amino-PEG4-bis-PEG3-propargyl: A Trifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to Amino-PEG4-bis-PEG3-propargyl: A Trifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Amino-PEG4-bis-PEG3-propargyl is a sophisticated, heterotrifunctional polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation applications. Its unique architecture, featuring a primary amine and two terminal propargyl groups, offers a versatile platform for the precise assembly of complex biomolecular conjugates, most notably in the development of Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols.
Core Concepts and Applications
At its core, Amino-PEG4-bis-PEG3-propargyl is a branched PEG linker that serves as a molecular bridge.[1] The primary amine (-NH2) at the terminus of the four-unit PEG chain provides a reactive handle for conjugation to biomolecules, typically to the lysine (B10760008) residues or carboxyl groups of antibodies. The two propargyl groups, each at the end of a three-unit PEG chain, are ready for highly efficient and specific "click chemistry" reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), with molecules bearing an azide (B81097) group.[2]
The incorporation of PEG chains is not merely for spacing; it imparts several beneficial properties to the resulting conjugate. The hydrophilic nature of PEG can enhance the aqueous solubility and stability of the conjugate, which is particularly advantageous when working with hydrophobic cytotoxic payloads.[3][4][] This can help to prevent aggregation and improve the pharmacokinetic profile of the ADC, potentially leading to a longer circulation half-life and increased accumulation in target tissues.[2][3][6] The branched nature of this linker also allows for the attachment of two payload molecules per linker, offering a strategy to increase the drug-to-antibody ratio (DAR) in a controlled manner.[3]
The primary application of Amino-PEG4-bis-PEG3-propargyl is in the synthesis of ADCs. In this context, the linker connects a monoclonal antibody to one or two cytotoxic drug molecules. The workflow typically involves a two-step process: first, the linker is attached to the antibody via its amine group, and second, the alkyne-functionalized linker on the antibody is conjugated to an azide-modified cytotoxic payload.
Physicochemical Properties
A summary of the key physicochemical properties of Amino-PEG4-bis-PEG3-propargyl and related compounds is presented in the table below. It is important to note that while specific data for this exact molecule may be limited, the properties of similar PEG linkers provide a reliable reference.
| Property | Value | Source(s) |
| Molecular Formula | C42H76N4O17 | |
| Molecular Weight | 909.07 g/mol | |
| Purity | Typically >95% (as specified by supplier) | [7] |
| Solubility | Soluble in water, DMSO, DCM, DMF | [8] |
| Storage Conditions | -20°C, protect from light | [8] |
Experimental Protocols
The following are detailed methodologies for the key experiments involving Amino-PEG4-bis-PEG3-propargyl in the synthesis of an Antibody-Drug Conjugate. These protocols are based on established methods for similar PEG linkers and should be optimized for specific antibodies and payloads.
Protocol 1: Conjugation of Amino-PEG4-bis-PEG3-propargyl to an Antibody
This protocol describes the attachment of the linker to the lysine residues of a monoclonal antibody via the linker's primary amine, using a pre-activated N-hydroxysuccinimide (NHS) ester of the antibody's carboxyl groups.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Amino-PEG4-bis-PEG3-propargyl
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 2-10 mg/mL in PBS, pH 7.4.
-
Activation of Antibody: While stirring, add a 50-fold molar excess of EDC and a 100-fold molar excess of NHS to the antibody solution. Incubate for 15-30 minutes at room temperature.
-
Linker Conjugation: Dissolve Amino-PEG4-bis-PEG3-propargyl in DMF or DMSO to a concentration of 10-20 mM. Add a 10- to 20-fold molar excess of the linker solution to the activated antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v). Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the antibody-linker conjugate using a pre-equilibrated SEC column to remove excess linker and other small molecules. Monitor the elution at 280 nm and collect the fractions containing the antibody conjugate.
-
Characterization: Determine the concentration of the purified antibody-linker conjugate using a spectrophotometer. The degree of linker incorporation can be assessed by methods such as MALDI-TOF mass spectrometry.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "clicking" of an azide-modified cytotoxic payload onto the propargyl groups of the antibody-linker conjugate.
Materials:
-
Purified antibody-linker conjugate from Protocol 1
-
Azide-functionalized cytotoxic payload
-
Copper(II) sulfate (B86663) (CuSO4)
-
A suitable copper(I)-stabilizing ligand (e.g., THPTA or TBTA)
-
Sodium ascorbate (B8700270)
-
Reaction buffer (e.g., PBS, pH 7.0-7.4)
-
Anhydrous DMSO
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-functionalized payload in DMSO to a stock concentration of 10 mM.
-
Prepare a 20 mM stock solution of CuSO4 in water.
-
Prepare a 50 mM stock solution of the copper ligand in water or DMSO.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a reaction tube, add the purified antibody-linker conjugate to the reaction buffer.
-
Add the azide-payload solution to the desired molar excess (e.g., 5-10 fold excess per propargyl group).
-
Add the copper ligand to a final concentration of 5-fold molar excess over CuSO4.
-
Add CuSO4 to a final concentration of 0.5-1 mM.
-
-
Initiation of Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM to initiate the click reaction.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. The reaction progress can be monitored by techniques such as Hydrophobic Interaction Chromatography (HIC) to determine the DAR.
-
Purification: Purify the final ADC using SEC or another suitable chromatography method to remove unreacted payload, copper catalyst, and other reagents.
-
Final Characterization: Characterize the final ADC for DAR, purity, aggregation, and in vitro potency.
Visualizing the Workflow and Signaling Pathway
To better understand the role of Amino-PEG4-bis-PEG3-propargyl, the following diagrams illustrate the experimental workflow for ADC synthesis and the general mechanism of action of the resulting ADC.
References
- 1. labshake.com [labshake.com]
- 2. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adcreview.com [adcreview.com]
- 4. labinsights.nl [labinsights.nl]
- 6. benchchem.com [benchchem.com]
- 7. N-(Amino-PEG4)-N-bis(PEG4-propargyl) HCl salt | BroadPharm [broadpharm.com]
- 8. Propargyl-PEG4-amine, 1013921-36-2 | BroadPharm [broadpharm.com]
